molecular formula C29H36O10 B15240997 KadsuralignanG

KadsuralignanG

Cat. No.: B15240997
M. Wt: 544.6 g/mol
InChI Key: JIIONVBSCCDHNA-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Kadsuralignan G typically involves the extraction of the plant material using solvents such as acetone or ethanol. The extract is then partitioned with solvents like hexane, chloroform, ethyl acetate, n-butanol, and water . The chloroform fraction, which shows strong nitric oxide production inhibitory activity, is further fractionated to isolate Kadsuralignan G .

Industrial Production Methods

Industrial production of Kadsuralignan G would likely follow similar extraction and fractionation processes, with optimization for large-scale operations. This may involve the use of more efficient extraction techniques and purification methods to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Kadsuralignan G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving Kadsuralignan G include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like methanol, ethanol, and chloroform are often used as reaction media .

Major Products Formed

The major products formed from the reactions of Kadsuralignan G depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives with enhanced biological activity, while reduction reactions may produce reduced forms with different pharmacological properties .

Properties

Molecular Formula

C29H36O10

Molecular Weight

544.6 g/mol

IUPAC Name

(3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-4,4-dimethoxy-2-methylbut-2-enoate

InChI

InChI=1S/C29H36O10/c1-14-9-17-11-19(32-4)26(35-7)24(30)22(17)23-18(12-20-27(28(23)36-8)38-13-37-20)25(16(14)3)39-29(31)15(2)10-21(33-5)34-6/h10-12,14,16,21,25,30H,9,13H2,1-8H3/b15-10+

InChI Key

JIIONVBSCCDHNA-XNTDXEJSSA-N

Isomeric SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)/C(=C/C(OC)OC)/C)OCO4)OC)O)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C(=CC(OC)OC)C)OCO4)OC)O)OC)OC

Origin of Product

United States

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